2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing advanced equipment and stringent quality control measures to produce the compound in bulk quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methylsulfanyl groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine
- 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrobromide
- 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine sulfate
Uniqueness: 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-(5-bromo-2-methylsulfanylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUSMOFFOXGXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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